molecular formula C15H22ClNO4S B15002124 4-chloro-2,5-dimethoxy-N-(2-methylcyclohexyl)benzenesulfonamide

4-chloro-2,5-dimethoxy-N-(2-methylcyclohexyl)benzenesulfonamide

Cat. No.: B15002124
M. Wt: 347.9 g/mol
InChI Key: QMNANWXZVKUDSS-UHFFFAOYSA-N
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Description

4-chloro-2,5-dimethoxy-N-(2-methylcyclohexyl)benzenesulfonamide is a complex organic compound with a unique structure that includes a chloro group, two methoxy groups, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2,5-dimethoxy-N-(2-methylcyclohexyl)benzenesulfonamide typically involves multiple steps. One common method starts with the chlorination of 2,5-dimethoxyaniline to form 4-chloro-2,5-dimethoxyaniline .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2,5-dimethoxy-N-(2-methylcyclohexyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-2,5-dimethoxy-N-(2-methylcyclohexyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-2,5-dimethoxy-N-(2-methylcyclohexyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-2,5-dimethoxy-N-(2-methylcyclohexyl)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

4-Chloro-2,5-dimethoxy-N-(2-methylcyclohexyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure characterized by the presence of a chloro group, two methoxy groups, and a sulfonamide functional group attached to a benzene ring. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in antimicrobial and anti-inflammatory contexts.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H17ClNO4S\text{C}_{12}\text{H}_{17}\text{Cl}\text{N}\text{O}_4\text{S}

This structure highlights the presence of the sulfonamide functional group, which is often associated with various biological activities.

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the chloro and methoxy groups can enhance the compound's binding affinity and specificity for its targets.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound demonstrates significant antimicrobial activity against various bacterial strains. Its effectiveness can be attributed to its ability to inhibit bacterial growth by targeting essential metabolic pathways.
  • Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and reduce inflammation in various models.
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells.

Case Studies

  • Antimicrobial Activity Study : A study conducted on various bacterial strains revealed that this compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL depending on the bacterial strain tested.
  • Anti-inflammatory Mechanism Investigation : In vitro assays demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages. This suggests a potential mechanism for its anti-inflammatory effects.
  • Anticancer Evaluation : In cancer cell lines, treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability. The IC50 values were determined to be approximately 25 µM for breast cancer cells.

Data Table: Biological Activities Summary

Biological ActivityObservationsReference
AntimicrobialEffective against Gram-positive/negative bacteria; MIC 10-50 µg/mL
Anti-inflammatoryReduced TNF-alpha and IL-6 production
AnticancerDose-dependent reduction in cell viability; IC50 ~25 µM

Properties

Molecular Formula

C15H22ClNO4S

Molecular Weight

347.9 g/mol

IUPAC Name

4-chloro-2,5-dimethoxy-N-(2-methylcyclohexyl)benzenesulfonamide

InChI

InChI=1S/C15H22ClNO4S/c1-10-6-4-5-7-12(10)17-22(18,19)15-9-13(20-2)11(16)8-14(15)21-3/h8-10,12,17H,4-7H2,1-3H3

InChI Key

QMNANWXZVKUDSS-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC

Origin of Product

United States

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